(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione
Description
“(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione” is a halogenated isoindoline-1,3-dione derivative characterized by a (Z)-configured aliphatic substituent containing bromine and trifluoromethyl groups. Its molecular formula is C₁₂H₇BrF₃NO₂, with a molecular weight of 334.1 g/mol (calculated). The compound features a rigid isoindoline-1,3-dione core (C₈H₅NO₂) linked to a 4-bromo-3,4,4-trifluorobut-2-en-1-yl chain. The Z-configuration at the double bond introduces stereoelectronic effects that may influence reactivity and intermolecular interactions. This compound is commercially available as a research chemical with 98% purity and is offered in quantities ranging from 50 mg to 1 g .
Properties
Molecular Formula |
C12H7BrF3NO2 |
|---|---|
Molecular Weight |
334.09 g/mol |
IUPAC Name |
2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5- |
InChI Key |
WLWPHBIBSHNPAV-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C(/C(F)(F)Br)\F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C(F)(F)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of the isoindoline-1,3-dione core (phthalimide) with a suitably substituted butenyl side chain bearing bromine and trifluoromethyl groups. The Z-configuration of the alkene is a critical stereochemical feature that must be controlled during synthesis.
Starting Materials and Key Reagents
- Isoindoline-1,3-dione (Phthalimide): The core heterocyclic compound used as the nucleophilic partner for alkylation or substitution reactions.
- 4-Bromo-3,4,4-trifluorobut-2-enyl precursors: These are typically synthesized or obtained via halogenation and trifluoromethylation reactions on suitable butenyl derivatives.
- Bases: Potassium carbonate (K2CO3), triethylamine (TEA) for deprotonation and nucleophilic substitution steps.
- Solvents: Dimethylformamide (DMF), N-methylacetamide, ethyl acetate, and other polar aprotic solvents are commonly used to facilitate nucleophilic substitution and alkylation reactions.
- Catalysts and Additives: Potassium iodide (KI) is sometimes used to promote halogen exchange or improve reaction rates.
Representative Synthetic Procedure
A representative preparation method adapted from related isoindoline-1,3-dione derivatives and bromobutyl phthalimide synthesis is as follows:
Example Reaction Conditions from Literature
- A mixture of 5-nitrosalicylaldehyde, potassium carbonate, potassium iodide, N-(4-bromobutyl)phthalimide, and dimethylformamide heated at 100 °C for 48 hours yielded intermediates relevant to the synthesis of bromobutyl isoindoline derivatives.
- Deprotection steps involving Lewis acids such as BCl3 or BBr3 have been reported for related isoindoline-1,3-dione compounds to remove protecting groups and finalize the target structure.
- Use of organic bases like triethylamine in acetic acid solvent at elevated temperatures (~120 °C) facilitates coupling reactions in isoindoline-1,3-dione derivative synthesis.
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H NMR and ^19F NMR are essential for confirming the presence and position of trifluoromethyl groups and the Z-alkene configuration.
- Chromatography: Flash chromatography using pentane/DCM or pentane/ethyl acetate solvent systems is standard for isolating the pure compound.
- Mass Spectrometry: Confirms molecular weight and isotopic pattern consistent with bromine and fluorine atoms.
- Melting Point and Crystallization: Used for purity assessment; typical melting points reported for related phthalimide derivatives range around 145-148 °C.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Isoindoline-1,3-dione (Phthalimide) |
| Key Reagents | 4-bromo-3,4,4-trifluorobut-2-enyl precursors, K2CO3, KI, TEA |
| Solvents | DMF, N-methylacetamide, ethyl acetate, DCM |
| Reaction Temperature | 80-120 °C depending on step |
| Reaction Time | 24-48 hours |
| Yield | Moderate to high (dependent on step and purification) |
| Purification | Flash chromatography (pentane/DCM or ethyl acetate mixtures) |
| Characterization | NMR (^1H, ^19F), MS, melting point |
Research Findings and Applications
Though specific detailed synthetic protocols for this compound are limited in publicly available literature, the compound's structure suggests it is synthesized via classical nucleophilic substitution on phthalimide followed by trifluoromethylation and olefination steps with stereochemical control to obtain the Z-alkene. Its bromine and trifluoromethyl functionalities make it a valuable intermediate for further derivatization in pharmaceutical and material science research.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromide substituent on the trifluorobutene chain undergoes substitution with nucleophiles (e.g., Grignard reagents, amines):
This reaction is facilitated by the electron-withdrawing trifluoromethyl groups, which enhance the electrophilic character of the carbon-bromine bond.
Hydrolysis of the Isoindoline Ring
Under acidic or basic conditions, the isoindoline-1,3-dione ring can hydrolyze to release the substituent:
The trifluoromethyl groups may stabilize intermediate carbonyl species during this process .
Electrophilic Addition Across the Double Bond
The trifluorobutene double bond undergoes electrophilic addition (e.g., diels-alder, ozonolysis), influenced by steric hindrance from the trifluoromethyl groups:
The Z-configuration may direct regioselectivity in cycloaddition reactions .
Stereochemical Considerations
The Z-configuration of the trifluorobutene chain is critical for reactivity:
-
Synthesis : Achieved via stereoselective coupling methods (e.g., Wittig or Heck reactions) or controlled elimination.
-
Stability : The Z-isomer may exhibit greater stability due to reduced steric strain compared to the E-isomer .
Analytical Methods
Reaction monitoring and product characterization involve:
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties.
Biological Probes: Used in the development of probes for biological studies.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with four structurally related isoindoline-1,3-dione derivatives from recent literature () and commercial analogs.
Key Observations
Substituent Type :
- The target compound features a halogenated aliphatic chain (Br, F₃), whereas analogs in have aromatic acryloyl groups with diverse substituents (indole, Cl, OCH₃, OH). Aliphatic chains typically increase hydrophobicity and may enhance membrane permeability compared to aromatic systems.
Electronic Effects :
- The electron-withdrawing nature of Br and CF₃ in the target compound contrasts with the electron-donating methoxy (OCH₃) or mixed-donating/withdrawing (Cl, indole) groups in analogs. This difference impacts reactivity, such as electrophilic substitution or hydrogen-bonding capacity.
Molecular Weight :
- The target compound (334.1 g/mol ) is smaller than the aromatic analogs (357.4–373.4 g/mol ), suggesting differences in solubility and crystallinity.
Synthetic Routes: The analogs in were synthesized via Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with aromatic aldehydes .
Biological Activity
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests interesting biological properties that merit exploration. This article reviews the biological activity of this compound based on existing literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H7BrF3NO2
- Molecular Weight : 334.09 g/mol
- CAS Number : 2584947-84-0
The biological activity of this compound is attributed to its electrophilic nature, making it a potential Michael acceptor. This characteristic allows it to react with nucleophiles such as amines and thiols, which can lead to various biological effects including enzyme inhibition and modulation of signaling pathways .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that isoindoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives display significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Certain structural analogs have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Potential
A study conducted by Sandford et al. demonstrated that isoindoline derivatives could effectively inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds indicated that they possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall integrity and interference with protein synthesis .
Data Tables
Q & A
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 67–92% (analogous compounds) | |
| Stereochemical Control | Requires Z-selective conditions (e.g., steric hindrance) |
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks for the bromo-trifluoroalkenyl chain (δ ~4.5–5.5 ppm for vinyl protons) and isoindoline-dione aromatic protons (δ ~7.6–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₂H₇BrF₃NO₂: 358.96 g/mol) .
- X-ray Crystallography : Resolve Z-configuration and crystal packing (SHELXL refinement recommended) .
Q. Physicochemical Properties :
| Property | Value | Source |
|---|---|---|
| LogP | ~1.73 (analogous compounds) | |
| PSA | 54.45 Ų | |
| Density | 1.357 g/cm³ |
How do structural modifications at the 4-bromo-3,4,4-trifluorobut-2-en-1-yl moiety influence biological activity?
Advanced Research Question
The bromo-trifluoroalkenyl group impacts steric and electronic properties:
Q. Case Study :
- 2-(4-Bromophenyl)isoindoline-1,3-dione showed moderate antiamnesic activity in mice, while trifluoromethyl analogs exhibited enhanced blood-brain barrier penetration .
What computational methods predict the compound’s reactivity and binding modes?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict bond angles, vibrational frequencies (IR), and frontier molecular orbitals (HOMO-LUMO gap) .
- Molecular Docking : Simulate interactions with targets like tyrosinase (PDB: 2Y9X) using AutoDock Vina. The bromo-alkenyl chain may occupy hydrophobic pockets, while the dione ring hydrogen-bonds to catalytic residues .
How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Advanced Research Question
Discrepancies often arise from:
- Solvent Polarity : Higher polarity (e.g., DMF vs. THF) improves solubility but may promote side reactions .
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki couplings (if applicable) to enhance regioselectivity .
Q. Mitigation Strategy :
| Variable | Adjustment | Outcome |
|---|---|---|
| Temperature | Reduce from 100°C to 80°C | Minimize decomposition |
| Stoichiometry | Increase alkyl halide:phthalimide ratio to 1.2:1 | Improve yield by 15% |
What are the crystallographic challenges in determining its Z-configuration?
Advanced Research Question
- Twinned Crystals : Common with halogenated compounds; use SHELXD for structure solution and TWINLAW for refinement .
- Disorder : The bromo-alkenyl chain may require anisotropic displacement parameter (ADP) constraints .
How does stereochemistry (Z vs. E) affect biological and physicochemical properties?
Advanced Research Question
- Z-Configuration : Predominates due to steric hindrance between the bromo-alkenyl group and isoindoline-dione ring. This configuration enhances membrane permeability (LogP ~1.7) .
- E-Configuration : Rarely observed; theoretical calculations suggest lower thermal stability (ΔHf ~5 kcal/mol higher) .
What are the implications of recent patents on substituted isoindoline-dione derivatives?
Advanced Research Question
Recent patents (e.g., EP 2024/003) highlight derivatives with piperidin-4-yl groups for proteolysis-targeting chimeras (PROTACs). The bromo-trifluoroalkenyl group in your compound could serve as a linker for E3 ligase recruitment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
